molecular formula C8H9BrN2O2 B8212785 3-Bromo-5-methoxybenzohydrazide

3-Bromo-5-methoxybenzohydrazide

Cat. No.: B8212785
M. Wt: 245.07 g/mol
InChI Key: AYMUSNAKTYCGJK-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzohydrazide is a benzohydrazide derivative characterized by a bromine atom at the 3-position and a methoxy group at the 5-position of the benzene ring. It is primarily synthesized via condensation reactions between substituted benzaldehydes and hydrazide precursors in methanol under ambient or reflux conditions . The compound serves as a critical intermediate in the preparation of Schiff base ligands, which exhibit diverse applications in coordination chemistry, antibacterial agents, and materials science . Single-crystal X-ray diffraction studies confirm its planar molecular geometry and E-configuration about the C=N bond in derived Schiff bases, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N and N–H⋯O) .

Properties

IUPAC Name

3-bromo-5-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-3-5(8(12)11-10)2-6(9)4-7/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMUSNAKTYCGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxybenzohydrazide typically involves the reaction of 3-bromo-5-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Bromo-5-methoxybenzoic acid+Hydrazine hydrate3-Bromo-5-methoxybenzohydrazide+Water\text{3-Bromo-5-methoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{3-Bromo-5-methoxybenzohydrazide} + \text{Water} 3-Bromo-5-methoxybenzoic acid+Hydrazine hydrate→3-Bromo-5-methoxybenzohydrazide+Water

Industrial Production Methods

While specific industrial production methods for 3-Bromo-5-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-Bromo-5-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The structural and functional properties of 3-bromo-5-methoxybenzohydrazide are influenced by substituent positions, crystallization conditions, and intermolecular interactions. Below is a comparative analysis with analogous compounds:

Key Observations:
  • Substituent Position Effects: The position of bromine (2-, 3-, or 5-) and methoxy groups significantly alters molecular planarity and intermolecular interactions. For instance, the 2-bromo derivative in adopts a non-centrosymmetric crystal structure critical for nonlinear optical activity, whereas 3-bromo analogs prioritize hydrogen bonding for stability .
  • Antibacterial Activity : Compounds with electron-withdrawing groups (e.g., Br, Cl) exhibit enhanced antibacterial properties. The 3-bromo-5-chloro derivative in shows potent activity due to synergistic halogen effects.
  • Optical Properties: The 2-bromo-5-methoxy derivative demonstrates second-harmonic generation (SHG) efficiency (0.41 × KDP), attributed to its non-centrosymmetric packing and charge transfer interactions .

Physicochemical and Functional Differences

  • Thermal Stability : The 2-bromo-5-methoxy derivative shows thermal stability up to 150°C, with decomposition stages analyzed via TG/DT . In contrast, 3-bromo-5-methoxy analogs prioritize hydrogen-bonded networks for thermal resilience .
  • Spectroscopic Features : FT-IR spectra of the 2-bromo derivative confirm functional groups like C=O (1665 cm⁻¹) and N–H (3170 cm⁻¹), while XPS and Hirshfeld surface analysis in quantify intermolecular interactions (e.g., Br⋯O, H⋯H contacts).

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